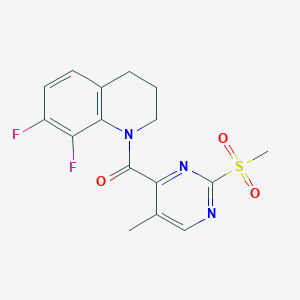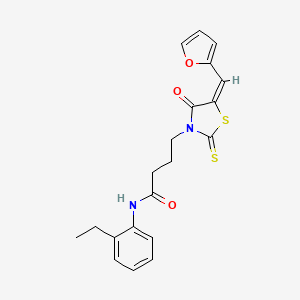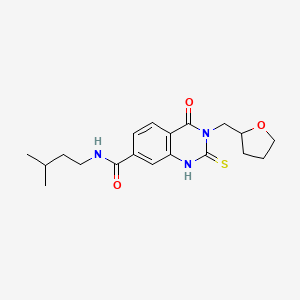
7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with difluoro groups and a pyrimidine ring with a methylsulfonyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for reagent addition and temperature control ensures consistency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The fluorine atoms in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or base to facilitate the process.
Major Products
The major products formed from these reactions include various quinoline and pyrimidine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its potential therapeutic applications.
Medicine
The compound is explored for its potential use in drug development. Its unique chemical properties make it a candidate for the design of new pharmaceuticals, particularly in the treatment of diseases where quinoline and pyrimidine derivatives have shown efficacy.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The quinoline and pyrimidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. The difluoro and methylsulfonyl groups enhance its binding affinity and specificity, making it a potent modulator of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil, used in cancer treatment.
Uniqueness
What sets 7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline apart is its dual functionality, combining the properties of both quinoline and pyrimidine derivatives. This dual functionality allows for a broader range of applications and enhances its potential as a versatile research tool and therapeutic agent.
Propriétés
IUPAC Name |
(7,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methyl-2-methylsulfonylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3S/c1-9-8-19-16(25(2,23)24)20-13(9)15(22)21-7-3-4-10-5-6-11(17)12(18)14(10)21/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDGMMKBEJIVNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)N2CCCC3=C2C(=C(C=C3)F)F)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2374289.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride](/img/structure/B2374291.png)

azanide](/img/structure/B2374295.png)


![1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2374300.png)
![2-{[3-Cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2374301.png)




![3-(3-Chloro-4-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2374309.png)
